Benzyl[1-(pyridin-2-yl)ethyl]amine
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Benzylidene-pyridine-2-yl-amine compounds, closely related to Benzyl[1-(pyridin-2-yl)ethyl]amine, have been studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid. These compounds are found to be mixed-type inhibitors and show increased efficiency with higher concentrations. Their effectiveness varies with different functional groups substituted on the benzene ring, and their adsorption follows the Langmuir isotherm model (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Amino Acids Analogues
A study on amine-alkylcyanoboranes, which includes compounds like Benzyl[1-(pyridin-2-yl)ethyl]amine, explores their conversion into amine-alkyl(N-ethylcarbamoyl)boranes. These compounds are analogues of the α-amino acids leucine, isoleucine, and phenylalanine, demonstrating significant potential in chemical synthesis and biochemistry (Mills, Sutton, Baize, & Todd, 1991).
Catalyst in Chemical Reactions
Benzyl[1-(pyridin-2-yl)ethyl]amine derivatives have been used in synthesizing palladacycles with both normal and spiro chelate rings. These palladacycles function as effective catalysts in various chemical reactions, such as Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the compound's role in enhancing chemical synthesis processes (Singh, Saleem, Pal, & Singh, 2017).
Oxidative C–H Functionalization
The compound N-(Pyridin-2-yl)benzo[d]thiazol-2-amines, related to Benzyl[1-(pyridin-2-yl)ethyl]amine, has been used for oxidative C–H bond functionalization. This method features a metal-free approach and demonstrates broad substrate scope, short reaction times, and simplified product purification (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline, akin to Benzyl[1-(pyridin-2-yl)ethyl]amine, serves as a new directing group for β-C(sp2)-H bonds amination in benzamide derivatives. This discovery highlights its application in promoting C-H amination, which is significant in organic synthesis (Zhao, Wang, Mao, Xin, Zhang, & Zhang, 2017).
Synthesis of Pyridines
Benzyl amines, including Benzyl[1-(pyridin-2-yl)ethyl]amine, have been used in the synthesis of 2,4,6-trisubstituted pyridines through oxidative Eosin Y Photoredox Catalysis. This process affords high yields of pyridines, demonstrating the compound's utility in organic synthesis (Rohokale, Koenig, & Dhavale, 2016).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-1-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(14-9-5-6-10-15-14)16-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRJHZVSLCNHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[1-(pyridin-2-yl)ethyl]amine |
Citations
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